
Adefovir O-etílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Ethyl Adefovir is a derivative of Adefovir, an acyclic nucleoside phosphonate. It is primarily known for its antiviral properties, particularly against the hepatitis B virus. This compound is a modified version of Adefovir, designed to enhance its pharmacokinetic properties and reduce potential side effects.
Aplicaciones Científicas De Investigación
O-Ethyl Adefovir has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of nucleoside analogs.
Biology: Investigated for its effects on viral replication and cellular mechanisms.
Medicine: Explored as a potential antiviral agent with improved pharmacokinetic properties.
Industry: Utilized in the development of antiviral drugs and formulations.
Mecanismo De Acción
Target of Action
O-Ethyl Adefovir, like its parent compound Adefovir , primarily targets the DNA polymerase/reverse transcriptase of the Hepatitis B Virus (HBV-D) . This enzyme plays a crucial role in the replication of the virus within the host cell .
Mode of Action
O-Ethyl Adefovir is an acyclic nucleotide reverse transcriptase inhibitor . It interferes with the HBV viral RNA-dependent DNA polymerase, resulting in the inhibition of viral replication . This interaction disrupts the viral life cycle and prevents the virus from proliferating within the host.
Biochemical Pathways
It is known that the compound interferes with the viral replication process by inhibiting the action of the hbv dna polymerase . This disruption in the viral life cycle prevents the virus from proliferating and infecting new cells.
Pharmacokinetics
It is known that adefovir, the parent compound, is rapidly converted to its active form in the intestine . The systemic exposure of Adefovir was observed to be approximately 20% higher when combined with other cocktail components . A one-compartment model with first-order absorption and a combination of nonlinear renal and linear nonrenal elimination best described the data . The population estimate for the Michaelis-Menten constant (Km) of the nonlinear renal elimination was 170 nmol/L .
Result of Action
The primary result of O-Ethyl Adefovir’s action is the inhibition of HBV replication. By targeting and inhibiting the HBV DNA polymerase, O-Ethyl Adefovir prevents the virus from replicating and spreading to new cells . This can lead to a decrease in the viral load within the host, potentially alleviating symptoms and slowing the progression of the disease.
Action Environment
The action of O-Ethyl Adefovir, like many other drugs, can be influenced by various environmental factors. These can include the presence of other drugs, the patient’s overall health status, and individual genetic factors. For instance, it was observed that the co-administration of other drugs primarily affected the apparent absorption and/or prodrug conversion of Adefovir dipivoxil . .
Análisis Bioquímico
Biochemical Properties
O-Ethyl Adefovir, like Adefovir, is believed to interact with the viral DNA polymerase, an enzyme crucial for the replication of the Hepatitis B virus . By competing with the natural substrate deoxyadenosine triphosphate and causing DNA chain termination, it inhibits the replication of the virus .
Cellular Effects
O-Ethyl Adefovir affects various types of cells, particularly liver cells where the Hepatitis B virus primarily replicates. It influences cell function by inhibiting viral replication, thereby reducing the viral load within the cells . This can impact cell signaling pathways and gene expression related to immune response and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of O-Ethyl Adefovir involves its conversion to Adefovir diphosphate, its active form, in the cells . This active form competes with the natural substrate deoxyadenosine triphosphate, leading to the termination of the DNA chain and thus inhibiting the replication of the virus .
Temporal Effects in Laboratory Settings
Studies on Adefovir have shown that it has a minor drug-drug interaction when co-administered with other drugs, primarily affecting the apparent absorption and/or prodrug conversion of Adefovir .
Metabolic Pathways
O-Ethyl Adefovir is likely metabolized in a similar manner to Adefovir. Adefovir is converted to its active form, Adefovir diphosphate, by cellular kinases . This metabolic pathway involves the addition of two phosphate groups, a process that is likely facilitated by various enzymes within the cell .
Transport and Distribution
Adefovir is known to cross the biological barrier efficiently and reach the targeted cell . It’s plausible that O-Ethyl Adefovir shares a similar transport mechanism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl Adefovir involves several steps, starting from the basic structure of Adefovir The process typically includes the alkylation of adenine with an appropriate ethylating agentThe reaction conditions often require the use of solvents like dimethylformamide and reagents such as magnesium tert-butoxide to achieve high conversions .
Industrial Production Methods
In industrial settings, the production of O-Ethyl Adefovir is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors and continuous monitoring of reaction parameters. The final product is purified through crystallization and other separation techniques to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
O-Ethyl Adefovir undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols .
Comparación Con Compuestos Similares
Similar Compounds
Adefovir: The parent compound with similar antiviral properties.
Tenofovir: Another nucleoside analog with a similar mechanism of action.
Entecavir: A nucleoside analog used for the treatment of hepatitis B.
Uniqueness
O-Ethyl Adefovir is unique due to its modified structure, which enhances its pharmacokinetic properties and reduces potential side effects compared to its parent compound, Adefovir .
Propiedades
Número CAS |
116384-54-4 |
|---|---|
Fórmula molecular |
C10H16N5O4P |
Peso molecular |
301.24 g/mol |
Nombre IUPAC |
2-(6-aminopurin-9-yl)ethoxymethyl-ethoxyphosphinic acid |
InChI |
InChI=1S/C10H16N5O4P/c1-2-19-20(16,17)7-18-4-3-15-6-14-8-9(11)12-5-13-10(8)15/h5-6H,2-4,7H2,1H3,(H,16,17)(H2,11,12,13) |
Clave InChI |
MRBIAWVMKIZTRX-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)O |
Sinónimos |
Ethyl Hydrogen ((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)phosphonate; P-[[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl]-phosphonic Acid Monoethyl Ester; [[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl]-phosphonic Acid Monoethyl Ester; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


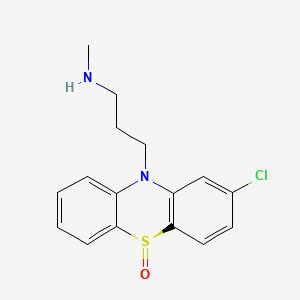
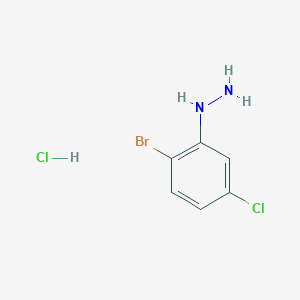
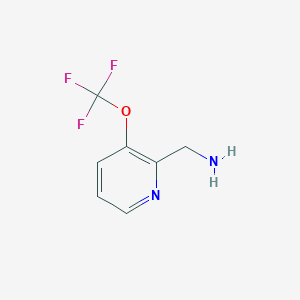



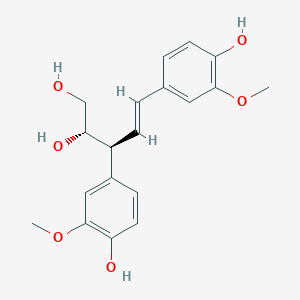

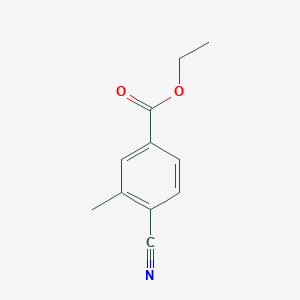
![3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145695.png)
